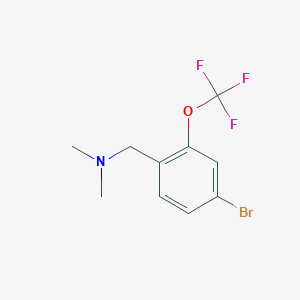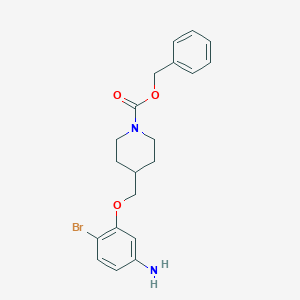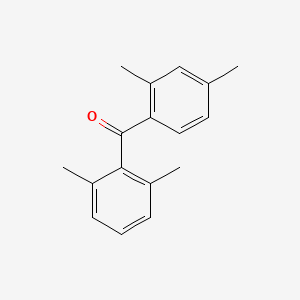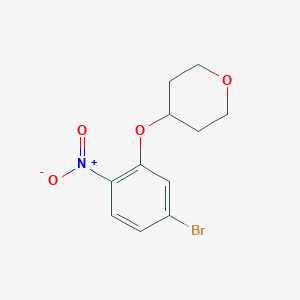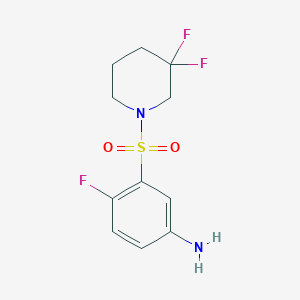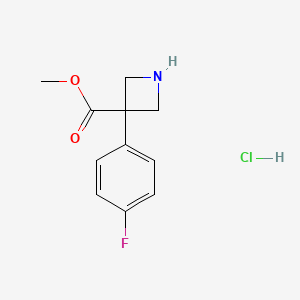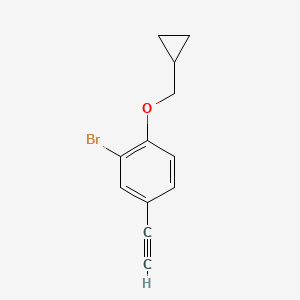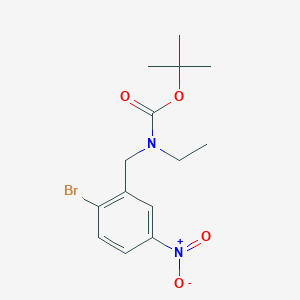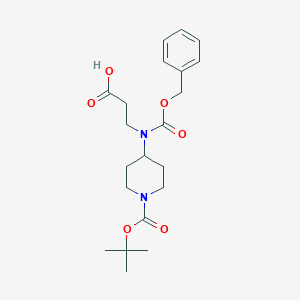
3-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)propanoic acid is a useful research compound. Its molecular formula is C21H30N2O6 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)propanoic acid involves the strategic combination of its constituent parts through a series of protected intermediates. The synthesis typically starts with the formation of the piperidinyl skeleton, which is then protected with a tert-butoxycarbonyl group to prevent undesired side reactions. The benzyloxycarbonyl group is introduced as a carbamate to further protect the nitrogen atom during subsequent reactions. The final step involves the attachment of the amino propanoic acid chain under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods: Industrial production of this compound would leverage scalable synthetic methods that utilize robust protective group strategies and efficient reaction conditions. Key considerations for industrial synthesis would include the availability of starting materials, the yield of each synthetic step, and the ease of purification of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: Reaction with oxidizing agents can alter the oxidation state of its functional groups.
Reduction: Reducing agents can convert certain groups within the compound to less oxidized forms.
Substitution: Different functional groups within the compound can be substituted under the right conditions.
Common Reagents and Conditions: Typical reagents include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Substitution conditions: Base or acid-catalyzed environments, depending on the specific reaction.
Major Products: Depending on the reactions, major products could include deprotected forms of the compound, further derivatized amino acids, or fragments resulting from cleavage reactions.
4. Scientific Research Applications: 3-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)propanoic acid is highly valuable in scientific research, with applications in:
Chemistry: Utilized as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential bioactivity.
Medicine: Explored for therapeutic applications, particularly due to its structural components that mimic biological molecules.
Industry: Used in the development of pharmaceuticals and fine chemicals.
5. Mechanism of Action: The compound's mechanism of action involves interactions at a molecular level, particularly targeting specific pathways depending on its functional group modifications. For instance:
Molecular Targets: Enzymes, receptor proteins, or DNA segments can be potential targets.
Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering molecular conformations.
6. Comparison with Similar Compounds: Compared to similar carboxylic acid derivatives, this compound is unique due to its multi-protective group strategy, which allows for selective reactivity and ease of functional group transformations. Similar compounds include:
N-Boc protected amino acids
Z-protected amines
Various piperidine derivatives
These comparisons highlight the compound's versatility and potential for specialized applications.
This article should give you a deep dive into the structure, synthesis, reactions, applications, and uniqueness of this compound. Hope it sparks some new insights for you!
Properties
IUPAC Name |
3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-phenylmethoxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-21(2,3)29-19(26)22-12-9-17(10-13-22)23(14-11-18(24)25)20(27)28-15-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANKBPHFTFTDII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(CCC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
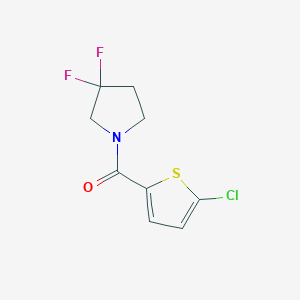
![N-[2-Chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl]-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B8126074.png)
![tert-Butyl (1R,4R)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8126076.png)


